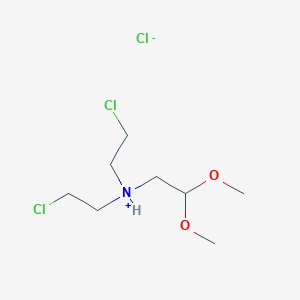![molecular formula C16H36ClNO2 B217133 cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile CAS No. 103495-49-4](/img/structure/B217133.png)
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile, also known as HC-030031, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. HC-030031 has shown promise in preclinical studies as a treatment for various pain conditions, and its mechanism of action and physiological effects are of great interest to researchers.
Mecanismo De Acción
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. TRPA1 is activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile blocks the activation of TRPA1 by covalently binding to a specific cysteine residue on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters that mediate pain and inflammation.
Biochemical and physiological effects:
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. It has been demonstrated to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been shown to reduce airway hyperresponsiveness and inflammation in models of asthma and COPD, as well as to improve bladder function in models of bladder disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a potent and selective inhibitor of the TRPA1 ion channel, making it a valuable tool for studying the role of TRPA1 in pain and inflammation. Its specificity for TRPA1 also reduces the likelihood of off-target effects. However, cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile. One area of interest is the development of more stable and soluble analogs of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile that could be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in the treatment of other conditions, such as itch and pruritus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile involves several steps, including the condensation of 1,3-cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride. The resulting adduct is then reduced to the corresponding diol, which is converted to the nitrile through a Mitsunobu reaction. The final product is obtained through a resolution process using chiral HPLC.
Aplicaciones Científicas De Investigación
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has shown efficacy in preclinical models of various pain conditions, including neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as in the treatment of bladder disorders.
Propiedades
Número CAS |
103495-49-4 |
|---|---|
Nombre del producto |
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile |
Fórmula molecular |
C16H36ClNO2 |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
4-hydroxytricyclo[3.1.0.02,6]hexane-3-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-1-2-3-4-5(3)6(4)7(2)9/h2-7,9H |
Clave InChI |
OYLCLOGYABGECX-UHFFFAOYSA-N |
SMILES |
C(#N)C1C2C3C2C3C1O |
SMILES canónico |
C(#N)C1C2C3C2C3C1O |
Sinónimos |
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



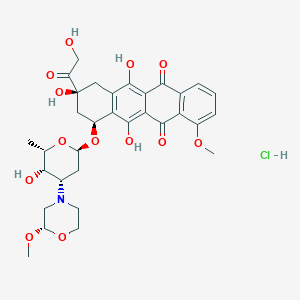

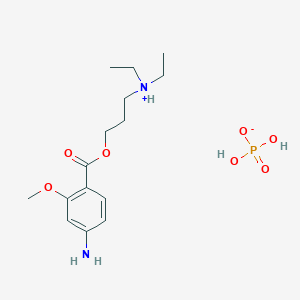
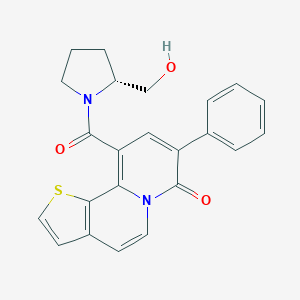
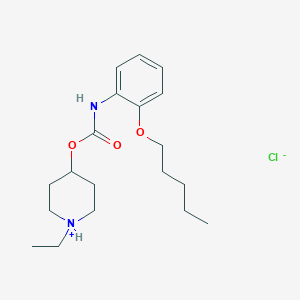




![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
benzene](/img/structure/B217147.png)
